2-Fluoro-5-(trifluoromethyl)pyrimidine

Nucleophilic Aromatic Substitution Pyrimidine Reactivity Halogen Exchange

Accelerate your 5-trifluoromethylpyrimidine SAR with 2-Fluoro-5-(trifluoromethyl)pyrimidine (≥98%). The C2-fluorine provides ~5-fold greater SNAr activation vs. chloro analogs, enabling faster kinetic displacement and higher conversions. Its lower MW (166.08) and lipophilicity (XLogP3 1.5) improve Rule-of-5 compliance for CNS and solubility-challenged targets. Preserve C2 for selective late-stage functionalization in kinase inhibitors. Direct entry to validated scaffolds with documented antiviral (HSV-1 ED50 5-7 µM) and antitumor (EGFR IC50 0.091 µM) activity. De-risk lead optimization with the most efficient building block for this series.

Molecular Formula C5H2F4N2
Molecular Weight 166.08 g/mol
CAS No. 1214344-68-9
Cat. No. B178973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(trifluoromethyl)pyrimidine
CAS1214344-68-9
Synonyms2-fluoro-5-(trifluoroMethyl)pyriMidine
Molecular FormulaC5H2F4N2
Molecular Weight166.08 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)F)C(F)(F)F
InChIInChI=1S/C5H2F4N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H
InChIKeyQEWJTWUFYSMONN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(trifluoromethyl)pyrimidine (CAS 1214344-68-9) | Core Pyrimidine Building Block for Pharma and Agrochemical Synthesis


2-Fluoro-5-(trifluoromethyl)pyrimidine (CAS 1214344-68-9) is a halogenated heterocyclic building block featuring a pyrimidine core with a C2-fluoro and a C5-trifluoromethyl substituent. This substitution pattern creates a unique electron-deficient aromatic system with dual electron-withdrawing groups, making it a valuable intermediate for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions in medicinal chemistry and agrochemical development [1]. The compound serves as a precursor to diverse 5-trifluoromethylpyrimidine derivatives with demonstrated biological activity across antiviral, antitumor, and crop protection applications [2].

Why 2-Fluoro-5-(trifluoromethyl)pyrimidine Cannot Be Substituted with In-Class Analogs


While 2-chloro-5-(trifluoromethyl)pyrimidine (CAS 69034-12-4) and 2-bromo-5-(trifluoromethyl)pyrimidine (CAS 69034-09-9) share the same 5-trifluoromethylpyrimidine scaffold, the C2-halogen identity fundamentally alters reactivity, selectivity, and synthetic utility. The C2-fluoro group confers unique electronic properties that increase electrophilicity at adjacent positions while maintaining superior stability under nucleophilic conditions compared to its chloro or bromo counterparts [1]. Substituting the fluoro analog with a chloro or bromo derivative often leads to different regioselectivity in sequential functionalization, altered cross-coupling efficiency, and distinct physicochemical profiles that impact downstream pharmacokinetic properties in drug candidates [2].

Quantitative Differentiation Evidence for 2-Fluoro-5-(trifluoromethyl)pyrimidine


Enhanced SNAr Reactivity Due to Ortho-Fluorine Activation

In SNAr reactions, the ortho-fluorine substituent in pyrimidine systems exerts a distinct activating effect compared to ortho-chlorine. Mechanistic studies quantify that ortho-fluorine increases the rate of nucleophilic aromatic substitution by approximately 10-fold relative to hydrogen, while ortho-chlorine provides only a modest ~2-fold enhancement. This difference is attributed to stronger ion–dipole interactions between the fluoride leaving group and the incoming nucleophile in the Meisenheimer complex [1].

Nucleophilic Aromatic Substitution Pyrimidine Reactivity Halogen Exchange

Superior Leaving Group Profile in Sequential Substitution Strategies

In polyhalogenated pyrimidine systems, the C2-fluoro group acts as a poor leaving group under standard SNAr conditions, allowing for highly regioselective sequential substitution at other halogenated positions before eventual fluoride displacement under more forcing conditions. This contrasts with C2-chloro and C2-bromo analogs, which undergo competitive displacement at the C2 position, often leading to regioisomeric mixtures . The differential reactivity enables precise control over substitution order in complex molecule synthesis.

Sequential Functionalization Regioselectivity Leaving Group

Lower Molecular Weight for Enhanced Pharmacokinetic Compliance

2-Fluoro-5-(trifluoromethyl)pyrimidine (MW 166.08) is 9% lighter than its 2-chloro analog (MW 182.53) and 27% lighter than its 2-bromo analog (MW 226.98). In drug discovery, lower molecular weight correlates with improved oral bioavailability, membrane permeability, and compliance with Lipinski's Rule of Five. The fluoro analog also exhibits a lower calculated LogP (XLogP3 = 1.5) compared to the chloro analog (estimated XLogP3 ~1.9-2.1), suggesting better aqueous solubility and reduced nonspecific protein binding [1].

Physicochemical Properties Lipinski Parameters Drug-likeness

Demonstrated Biological Activity of 5-Trifluoromethylpyrimidine Scaffold

The 5-trifluoromethylpyrimidine core, which 2-fluoro-5-(trifluoromethyl)pyrimidine directly delivers, has validated biological activity across multiple therapeutic areas. 5-Trifluoromethylpyrimidine nucleoside analogs exhibited antiviral activity against HSV-1 with ED50 values of 5-7 µM and a therapeutic index of 64 in Vero cells [1]. Additionally, 5-trifluoromethylpyrimidine-based EGFR inhibitors achieved IC50 values as low as 0.091 µM against EGFR kinase and 0.35 µM against A549 lung cancer cells [2]. These data establish the scaffold's utility, and the C2-fluoro derivative provides a direct synthetic entry point to this privileged pharmacophore.

Antiviral Antitumor EGFR Inhibition

Optimal Application Scenarios for 2-Fluoro-5-(trifluoromethyl)pyrimidine Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced SNAr Reactivity

When a medicinal chemistry program requires efficient C2-functionalization of a 5-trifluoromethylpyrimidine scaffold, 2-fluoro-5-(trifluoromethyl)pyrimidine is the preferred substrate due to the ~5-fold greater ortho-fluorine activation effect in SNAr compared to ortho-chlorine [1]. This translates to faster reaction kinetics and higher conversion rates in nucleophilic displacement reactions, accelerating SAR exploration and lead optimization cycles.

Complex Molecule Synthesis: Sequential Functionalization Requiring Regioselective Control

For multi-step syntheses where the C2 position must be preserved while functionalizing other sites, the fluoro analog's poor leaving group ability under mild conditions enables clean, regioselective transformations without competitive C2 displacement [1]. This is particularly valuable in the construction of 2,4,5-trisubstituted pyrimidines for kinase inhibitor programs.

Drug Discovery: Oral Bioavailability-Driven Lead Selection

When designing orally bioavailable drug candidates, the lower molecular weight (166.08 vs 182.53) and reduced lipophilicity (XLogP3 1.5 vs ~2.0) of the fluoro building block directly improve compliance with Lipinski's Rule of Five [1]. This physicochemical advantage reduces the risk of late-stage pharmacokinetic failure and is particularly relevant for CNS-penetrant or solubility-challenged targets.

Antiviral and Antitumor Agent Development: Direct Access to Validated Pharmacophore

For programs targeting HSV-1, EGFR, or other validated 5-trifluoromethylpyrimidine targets, 2-fluoro-5-(trifluoromethyl)pyrimidine provides the most direct synthetic entry point to the core scaffold [1][2]. The documented antiviral ED50 of 5-7 µM and EGFR IC50 of 0.091 µM for derivatives of this scaffold de-risk early-stage investment in building block procurement.

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